MS159 Induces NSD2 Degradation, While Structurally Similar Controls (MS159N1/MS159N2) Are Inactive
MS159 (compound 9) effectively degrades NSD2 in a concentration-, time-, CRBN-, and proteasome-dependent manner in 293FT, KMS11, and H929 cells. In contrast, the negative control compounds 17 (MS159N1) and 18 (MS159N2), which have diminished binding to CRBN and NSD2 respectively, do not induce NSD2 degradation under identical conditions [1].
| Evidence Dimension | NSD2 protein degradation |
|---|---|
| Target Compound Data | DC50 = 5.2 μM; Dmax > 82% in 293FT cells after 48 hours |
| Comparator Or Baseline | MS159N1 and MS159N2: No NSD2 degradation detected at 2.5 μM after 72 hours in KMS11 and H929 cells [1] |
| Quantified Difference | Active degradation vs. complete inactivity |
| Conditions | 293FT, KMS11, H929 cell lines; 2.5–10 μM compound; 48–72 hours; assessed by immunoblotting |
Why This Matters
Confirms that MS159's degradation activity is specific and requires intact binding to both NSD2 and CRBN, enabling rigorous control experiments.
- [1] Meng F, Xu C, Park KS, et al. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos. J Med Chem. 2022;65(15):10611-10625. doi:10.1021/acs.jmedchem.2c00807 View Source
